Bambuterol hydrochloride

Catalog No.
S520424
CAS No.
81732-46-9
M.F
C18H29N3O5
M. Wt
367.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bambuterol hydrochloride

CAS Number

81732-46-9

Product Name

Bambuterol hydrochloride

IUPAC Name

[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate

Molecular Formula

C18H29N3O5

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C18H29N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,15,19,22H,11H2,1-7H3

InChI Key

ANZXOIAKUNOVQU-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl

Solubility

4.69e-01 g/L

Synonyms

5-(2-(tert-butylamino)-1-hydroxyethyl)-3-phenylene bis(dimethylcarbamate), bambuterol, bambuterol hydrochloride

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O

Description

The exact mass of the compound Bambuterol hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758916. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. It belongs to the ontological category of phenylethanolamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-Asthmatic Agent

Quantitative Proton Nuclear Magnetic Spectroscopy

Graft Versus Host Disease (GVHD) Study

Management of Lung Diseases

Preparation of Bambuterol-Poly Vinyl Chloride (Bb-PVC) Membrane Sensors

Treatment of Chronic Bronchitis and Chronic Asthma in Pediatrics

Treatment of Bronchospasm

Cholinesterase Inhibitor

Bambuterol hydrochloride is a long-acting beta-2 adrenergic agonist primarily used for the management of asthma and chronic obstructive pulmonary disease. It functions as a prodrug, meaning it is metabolized into its active form, terbutaline, which provides bronchodilation by relaxing bronchial smooth muscle. The compound's chemical formula is C18H30ClN3O5C_{18}H_{30}ClN_{3}O_{5} with a molecular weight of approximately 403.901 g/mol .

As a racemic mixture, bambuterol exhibits significant selectivity for beta-2 adrenergic receptors, which are crucial in mediating the relaxation of airway smooth muscle. This selectivity contributes to its therapeutic efficacy in treating bronchospasm associated with various respiratory conditions .

As mentioned earlier, bambuterol acts as a prodrug. Once inside the body, enzymes hydrolyze the ester bonds, converting it to the active metabolite terbutaline, which then interacts with beta2-adrenergic receptors in airway smooth muscle. This interaction stimulates the production of cAMP, leading to relaxation of the airways and improved breathing in asthma patients [].

Bambuterol hydrochloride is generally well-tolerated, but common side effects include tremor, palpitations, and nervousness [].

  • Toxicity: Overdosage can lead to severe side effects like cardiac arrhythmias and seizures [].
  • Flammability: No data publicly available on flammability.
  • Reactivity: No data publicly available on specific reactivity.
During its synthesis and metabolism:

  • Synthesis Reaction: The synthesis begins with the reaction of 3',5'-dihydroxyacetophenone with dimethylcarbamoyl chloride to yield 5-acetyl-1,3-phenylene bis(dimethylcarbamate). Subsequent halogenation and treatment with N-(tert-butyl)benzylamine lead to the formation of bambuterol .
  • Metabolism: Once administered, bambuterol is extensively metabolized in the liver by plasma cholinesterase to terbutaline, which is responsible for its therapeutic effects. This metabolic conversion highlights its role as a prodrug .

Bambuterol exhibits significant biological activity primarily through its action on beta-2 adrenergic receptors. By stimulating these receptors, bambuterol enhances intracellular cyclic adenosine monophosphate levels, leading to:

  • Bronchodilation: Relaxation of bronchial smooth muscle.
  • Inhibition of Mediator Release: Reduced release of inflammatory mediators from mast cells during allergic responses.

The pharmacokinetic profile includes a bioavailability of approximately 20% following oral administration and an elimination half-life of about 13 hours for bambuterol and 21 hours for terbutaline .

The synthesis of bambuterol hydrochloride involves several steps:

  • Starting Materials:
    • 3',5'-Dihydroxyacetophenone
    • Dimethylcarbamoyl chloride
    • N-(tert-butyl)benzylamine
  • Synthesis Steps:
    • Reacting 3',5'-dihydroxyacetophenone with dimethylcarbamoyl chloride produces an intermediate compound.
    • Halogenation with bromine forms another intermediate.
    • Treatment with N-(tert-butyl)benzylamine yields the final product.
    • Catalytic hydrogenation may be employed to complete the synthesis process .

Bambuterol hydrochloride is primarily indicated for:

  • Asthma Management: Used as a long-term treatment option for persistent asthma.
  • Chronic Obstructive Pulmonary Disease: Helps alleviate symptoms associated with this condition.

It is important to note that bambuterol should not be used as a rescue medication for acute asthma attacks due to its long onset time .

Bambuterol has several notable interactions:

  • With Corticosteroids and Diuretics: Co-administration can increase the risk of hypokalemia (low potassium levels) in patients.
  • Cholinesterase Inhibitors: As a cholinesterase inhibitor itself, bambuterol can prolong the effects of neuromuscular blockers like succinylcholine and vecuronium bromide .

The interaction with other medications necessitates careful monitoring and potential dose adjustments.

Bambuterol hydrochloride shares similarities with several other compounds in its class, particularly other beta-2 adrenergic agonists. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
TerbutalineBeta-2 adrenergic agonistActive metabolite of bambuterol; faster onset
SalbutamolBeta-2 adrenergic agonistShorter acting; commonly used for acute relief
FormoterolLong-acting beta agonistRapid onset; used in combination therapies
SalmeterolLong-acting beta agonistHighly selective for beta-2 receptors

Uniqueness of Bambuterol

Bambuterol's uniqueness lies in its prodrug nature, allowing for extended release and prolonged action compared to other beta agonists. Its metabolism into terbutaline provides a sustained therapeutic effect while minimizing the frequency of dosing required .

The development of β2-adrenergic prodrugs follows established synthetic principles that have been refined over decades of pharmaceutical research. Traditional approaches to bambuterol hydrochloride synthesis employ multi-step sequences beginning with readily available phenolic starting materials [1] [3].

The foundational synthetic route utilizes 3,5-dihydroxyacetophenone as the primary starting material, proceeding through sequential esterification, bromination, reduction, and amination steps [4] [1]. This classical methodology involves the initial protection of phenolic hydroxyl groups through carbamate formation using dimethylcarbamic chloride under basic conditions. The reaction typically proceeds in ethyl acetate solvent with triethylamine or diisopropylethylamine as the base, achieving conversion temperatures of 55-65°C over 3-5 hours [5].

Following esterification, the acetyl group undergoes selective α-bromination using copper(II) bromide or molecular bromine. This step introduces the necessary electrophilic center for subsequent nucleophilic substitution. The bromination process requires careful temperature control, typically maintained at 20-25°C, to prevent over-bromination and minimize formation of dibrominated side products [3].

The reduction phase employs sodium borohydride or alternative reducing agents to convert the α-bromoketone to the corresponding β-bromoalcohol. This transformation proceeds under cryogenic conditions (0-5°C) to ensure stereochemical control and minimize epimerization [1]. The stereochemical outcome significantly influences the final product's pharmacological activity, as the (R)-enantiomer demonstrates superior therapeutic properties [4].

The final amination step involves nucleophilic displacement of the bromide by tert-butylamine, generating the characteristic β-aminoalcohol structure essential for β2-adrenergic activity. This reaction typically occurs in protic solvents such as ethanol or 2-propanol under reflux conditions for 6-12 hours [3]. The overall yield of traditional synthetic pathways ranges from 47-71%, depending on reaction optimization and purification methods employed [3].

Table 1: Synthesis Methods Comparison

MethodStarting MaterialKey ReagentsOverall Yield (%)AdvantagesDisadvantages
Traditional Bromination-Reduction-Amination3,5-DihydroxyacetophenoneBr2, NaBH4, tert-butylamine47-71Well-established routeLow yield, Multiple steps
Asymmetric Reduction with Williopsis californica3,5-Bis(dimethylcarbamoyloxy)phenyl-2-chloroethanoneWilliopsis californica cells, Glycerol81High enantioselectivity, Green chemistrySubstrate solubility issues
Asymmetric Reduction with DIP-Chloride1-(3,5-Dihydroxyphenyl)ethanoneDimethylcarbamic chloride, CuBr2, (-)-DIP-Chloride99 (ee)Excellent enantioselectivityExpensive reagents

Optimized Industrial Synthesis Using 2-Propanol Crystallization

The industrial optimization of bambuterol hydrochloride synthesis focuses on improving yield, reducing process complexity, and enhancing product purity through strategic modifications to traditional methodologies. The most significant advancement involves the implementation of 2-propanol crystallization systems that enable superior product isolation and purification [6].

The optimized industrial process maintains the fundamental bromination-reduction-amination sequence while incorporating critical improvements in reaction conditions and workup procedures. The bromination step utilizes a reduced bromine equivalent (1.3 equivalents instead of 1.5) combined with debromination additives to minimize dibrominated impurity formation [6]. Sodium sulfite serves as an effective debromination agent, converting excess bromine and dibrominated by-products to the desired monobrominated intermediate. This modification increases the yield of the bromination step from 83.34% to 86.4% while reducing impurity content from 15.61% to below 12% [6].

Temperature optimization plays a crucial role in the enhanced process efficiency. The bromination reaction operates at 15-20°C, providing improved selectivity compared to higher temperatures. The use of 1.3 equivalents of sodium sulfite at this temperature range maximizes conversion to the desired product while maintaining manageable reaction times [6].

The reduction phase incorporates similar sodium borohydride conditions but benefits from optimized pH control and reaction monitoring. The conversion of α-bromoketone to β-bromoalcohol proceeds with enhanced stereoselectivity when conducted under controlled pH conditions, typically maintained at 6-7 through phosphate buffering systems.

The critical innovation in this optimized process involves the crystallization methodology employing 2-propanol as the primary solvent system. Following the amination step, the crude product undergoes pH adjustment to 1-2 using hydrochloric acid, followed by concentration and crystallization from 2-propanol [6]. This solvent choice provides several advantages over traditional ethanol-based systems:

Enhanced crystal morphology and filterability result from 2-propanol's unique solvation properties, which promote formation of well-defined crystalline structures. The solvent's intermediate polarity enables selective dissolution of impurities while maintaining high product recovery. Temperature-controlled cooling during crystallization further optimizes crystal size distribution and purity [7].

The 2-propanol crystallization system achieves final product purity levels of 97.6-99.96%, representing a significant improvement over traditional methods [6]. The enhanced purity reduces downstream processing requirements and improves pharmaceutical compliance with regulatory specifications.

Table 2: Process Optimization Comparison

ParameterTraditional MethodOptimized MethodContinuous Flow
Bromination AgentBr2 (1.5 equiv)Br2 (1.3 equiv)NBS + TFA
Bromination Temperature (°C)20-2515-2060-80
Bromination Time (hours)2-41-20.25 (15 min)
Reduction AgentNaBH4NaBH4Diethylphosphite
Crystallization SolventEthanol2-PropanolIn-line purification
Final Purity (%)95-9797.6-99.96>98

Critical Analysis of Stepwise Bromination-Amination Processes

The bromination-amination sequence represents the most challenging aspect of bambuterol hydrochloride synthesis, requiring precise control of reaction conditions to achieve optimal yields and selectivity. Critical analysis of these processes reveals several key factors that significantly impact overall manufacturing success [8] [9].

Bromination Process Analysis

The bromination step presents multiple challenges related to regioselectivity, over-bromination, and side product formation. The use of molecular bromine as the brominating agent requires careful control of stoichiometry and reaction conditions to prevent formation of dibrominated impurities [6] [8]. Alternative brominating agents, including N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), offer improved selectivity but may require modified reaction conditions [9].

Recent advances in continuous flow bromination demonstrate the potential for improved process control and safety. Flow chemistry enables precise temperature and residence time control, reducing the formation of over-brominated products while maintaining high conversion rates. The use of N-bromosuccinimide in continuous flow systems, combined with catalytic amounts of trifluoroacetic acid, achieves complete bromination in 15 minutes at elevated temperatures (60-80°C) [9].

The mechanism of bromination involves radical pathways that can lead to undesired side reactions. Careful selection of solvents and additives influences the reaction pathway and product distribution. Acetonitrile-acetic acid mixtures provide enhanced reaction rates compared to single solvents, while trifluoroacetic acid demonstrates superior performance as a catalytic additive [9].

Amination Process Considerations

The amination step involves nucleophilic substitution of the bromide functionality by tert-butylamine, generating the essential β-aminoalcohol structure. This reaction competes with elimination pathways that can lead to epoxide formation and subsequent ring-opening reactions [10] [11]. Control of reaction temperature, solvent selection, and amine concentration significantly influences the product distribution.

Epoxide formation represents a major side reaction that reduces yield and complicates purification. The α-bromoalcohol intermediate can undergo intramolecular cyclization to form an epoxide, which subsequently undergoes ring-opening with nucleophiles present in the reaction mixture [3]. This pathway generates isomeric products that are difficult to separate and reduce overall process efficiency.

Solvent optimization plays a crucial role in minimizing side reactions during amination. Protic solvents such as ethanol and 2-propanol facilitate the desired SN2 mechanism while suppressing elimination pathways. The use of higher boiling solvents enables elevated reaction temperatures that accelerate the desired reaction while maintaining selectivity [3].

Process Integration and Scale-Up Considerations

The integration of bromination and amination steps in continuous or semi-continuous processes presents opportunities for improved efficiency and reduced waste generation. Telescoped processes that combine multiple synthetic steps without intermediate isolation reduce material handling requirements and minimize product losses [8].

Scale-up considerations include heat transfer limitations, mixing efficiency, and safety aspects related to bromine handling. Industrial-scale bromination requires specialized equipment capable of handling corrosive bromine vapors and maintaining precise temperature control across large reaction volumes [12].

The implementation of process analytical technology (PAT) enables real-time monitoring of critical process parameters, facilitating adaptive process control and quality assurance. In-line spectroscopic methods provide immediate feedback on reaction progress and product quality, enabling rapid response to process deviations [13].

Table 3: Critical Analysis of Process Steps

Process StepCritical FactorsCommon IssuesSolutionsImpact on Yield
BrominationBromine equivalents, Temperature control, Side product formationDibromination, Over-bromination, Low conversionControlled addition, Debromination agents, Optimal stoichiometryHigh (20-30%)
ReductionReducing agent selectivity, Stereochemical control, Reaction timeIncomplete reduction, Epimerization, Side reactionsCryogenic conditions, Optimal reducing agent, pH controlMedium (10-15%)
AminationAmine nucleophilicity, Regioselectivity, Epoxide formationRing opening, Isomer formation, Low selectivitySolvent optimization, Temperature control, Catalyst useHigh (15-25%)
PurificationSolvent selection, Impurity removal, Yield optimizationProduct losses, Impurity retention, Solvent effectsMulti-stage crystallization, Selective solvents, pH adjustmentMedium (5-10%)
CrystallizationSolvent choice, Cooling rate, Crystal morphologyPolymorphism, Agglomeration, Poor filterability2-Propanol system, Controlled cooling, SeedingLow (2-5%)

Quality Control and Analytical Considerations

The complex synthetic pathway for bambuterol hydrochloride generates multiple potential impurities that require careful monitoring and control. Process-related impurities include unreacted starting materials, brominated by-products, reduction intermediates, and regioisomeric amination products [10] [11]. Analytical methods must be capable of detecting and quantifying these impurities at levels consistent with pharmaceutical specifications.

High-performance liquid chromatography represents the primary analytical technique for purity assessment, typically employing reverse-phase columns with methanol-water mobile phases and UV detection at 263-264 nm [14]. Method validation parameters include linearity ranges of 0.2-1.0 µg/mL with detection limits as low as 0.010 µg/mL for impurity analysis [14].

Environmental and Safety Considerations

The bromination-amination synthetic pathway involves several hazardous reagents that require specialized handling and disposal procedures. Molecular bromine presents significant toxicity and corrosivity concerns, necessitating engineered controls and personal protective equipment for safe handling [8]. Alternative brominating agents such as NBS offer improved safety profiles but may require modified synthetic protocols.

Waste minimization strategies focus on optimizing stoichiometry, improving selectivity, and implementing recycling protocols for recoverable materials. The use of 2-propanol crystallization systems enables solvent recovery and reuse, reducing overall environmental impact while maintaining economic viability [7].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

367.21072103 g/mol

Monoisotopic Mass

367.21072103 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y1850G1OVC

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the prevention and reversal of bronchospasm in patients 12 years of age and older with asthma and reversible bronchospasm associated with bronchitis and emphysema.

MeSH Pharmacological Classification

Bronchodilator Agents

Mechanism of Action

The pharmacologic effects of bambuterol are at least in part attributable to stimulation through beta-adrenergic receptors (beta 2 receptors) of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP. Increased cyclic AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB2 [HSA:154] [KO:K04142]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

81732-46-9

Absorption Distribution and Excretion

Bioavailability is 20% following oral administration.

Metabolism Metabolites

Hepatic, extensive. Further metabolized to terbutaline by plasma cholinesterase.

Wikipedia

Bambuterol

Biological Half Life

13 hours for bambuterol and 21 hours for the primary active metabolite terbutaline.

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
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